2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid
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Overview
Description
2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid: is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzoic acid core. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of phase-transfer catalysts and controlled reaction environments to facilitate efficient synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound is suitable for various coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.
Solvents: Organic solvents like toluene or dimethyl sulfoxide are commonly used.
Major Products: The reactions typically yield substituted benzoic acids or other aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain chemical reactions.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties due to its unique chemical structure.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Agrochemicals: Utilized in the development of herbicides and pesticides.
Materials Science: Employed in the synthesis of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative groups like fluorine and chlorine can influence the compound’s binding affinity and reactivity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzoic acid
- 2-Chloro-4-trifluoromethylbenzoic acid
- 4-Fluoro-3-trifluoromethylbenzoic acid
Comparison:
- Unique Structure: The combination of chloro, fluoro, and trifluoromethyl groups in 2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid provides distinct chemical properties compared to similar compounds.
- Reactivity: The presence of multiple halogen atoms enhances its reactivity in various chemical reactions.
- Applications: While similar compounds may share some applications, the specific structure of this compound allows for unique uses in pharmaceutical and industrial research .
Properties
IUPAC Name |
2-chloro-4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4O2/c15-11-6-7(4-5-9(11)13(20)21)8-2-1-3-10(12(8)16)14(17,18)19/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKZRHKBETVJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691831 |
Source
|
Record name | 3-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-61-7 |
Source
|
Record name | 3-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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